3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Overview
Description
3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid is a heterocyclic compound that features a unique fusion of thieno and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the carboxylic acid to an acid chloride, followed by reaction with amines or alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
- 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
- 3-Ethyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Uniqueness
3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
3-ethyl-6-methyl-4-oxothieno[3,2-d]triazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-3-12-8(13)7-6(10-11-12)5(9(14)15)4(2)16-7/h3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDYTXHQBFEIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=C(S2)C)C(=O)O)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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